4,6-ジクロロ-1H-インダゾール

概要

説明

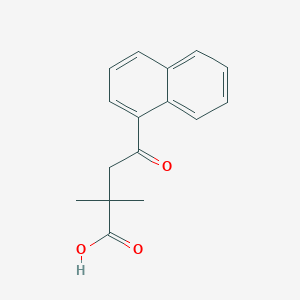

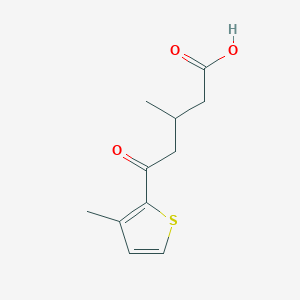

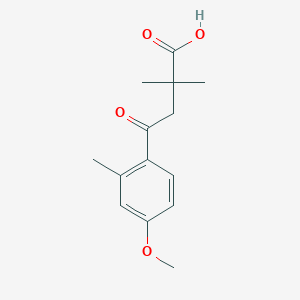

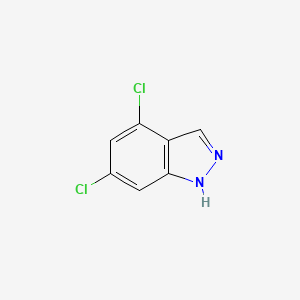

4,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1H-indazole consists of a pyrazole ring fused to a benzene ring, with two chlorine atoms attached at the 4th and 6th positions . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical and Chemical Properties Analysis

4,6-Dichloro-1H-indazole has a molecular weight of 187.026 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

科学的研究の応用

がん治療

4,6-ジクロロ-1H-インダゾール: 誘導体は、がん治療におけるチロシンキナーゼ阻害剤としての可能性について研究されています。 これらの化合物は、さまざまな種類のがんに関与する線維芽細胞成長因子受容体 (FGFR) を阻害することができます .

抗炎症剤

インダゾール化合物、特に4,6-ジクロロ置換基を持つものは、その抗炎症特性について研究されています。 これらの化合物は、シクロオキシゲナーゼ-2 (COX-2) の阻害剤として作用し、変形性関節症などの疾患における炎症性メディエーターの産生を抑制することができます .

除草活性

農業において、4,6-ジクロロ-1H-インダゾール誘導体は、潜在的な除草活性を持つ分子の発見のために設計されています。 これらの化合物は、雑草の根の成長に対する優れた阻害特性を示し、植物保護のための新しいアプローチを提供しています .

抗菌用途

インダゾール核、特に4,6-ジクロロ変異体を含むものは、幅広い抗菌活性に関連付けられています。 これには、黄色ブドウ球菌種、緑膿菌、大腸菌などのさまざまな細菌株に対する中程度から高い活性も含まれます .

環境科学

環境科学では、4,6-ジクロロ-1H-インダゾール構造は、植物の成長と発達に影響を与える可能性のある分子の設計に使用され、植物病原性真菌やその他の植物に影響を与える生物の研究に影響を与えています .

分析化学

分析化学の分野では、4,6-ジクロロ-1H-インダゾールは、さまざまなヘテロ環式化合物の合成における役割から、関心の対象となる化合物です。 その誘導体は、化学分析のための新しい分析方法と材料を開発する上で重要です .

将来の方向性

作用機序

Target of Action

4,6-Dichloro-1H-indazole is a type of indazole-containing compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Indazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .

生化学分析

Biochemical Properties

4,6-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4,6-Dichloro-1H-indazole has been shown to inhibit tyrosine kinase fibroblast growth factor receptors, which are involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of 4,6-Dichloro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4,6-Dichloro-1H-indazole can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.

Molecular Mechanism

At the molecular level, 4,6-Dichloro-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 4,6-Dichloro-1H-indazole can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Furthermore, 4,6-Dichloro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4,6-Dichloro-1H-indazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4,6-Dichloro-1H-indazole can lead to changes in cellular function, such as the development of resistance in cancer cells. This resistance can result from the upregulation of drug efflux pumps or the activation of alternative signaling pathways.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-1H-indazole vary with different dosages in animal models. At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, 4,6-Dichloro-1H-indazole can induce toxic effects, such as liver and kidney damage. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

4,6-Dichloro-1H-indazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, 4,6-Dichloro-1H-indazole can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered drug metabolism and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 4,6-Dichloro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it accumulates in specific cellular compartments . The distribution of 4,6-Dichloro-1H-indazole within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4,6-Dichloro-1H-indazole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4,6-Dichloro-1H-indazole within these compartments can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

4,6-dichloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTXUMXAFXKIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646195 | |

| Record name | 4,6-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-58-4 | |

| Record name | 4,6-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。